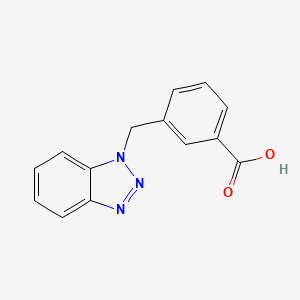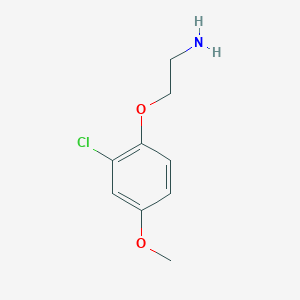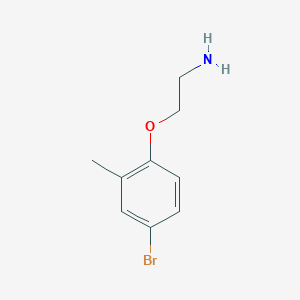![molecular formula C11H14N4 B3174210 6-Piperidin-1-YL-imidazo[1,2-B]pyridazine CAS No. 952182-10-4](/img/structure/B3174210.png)
6-Piperidin-1-YL-imidazo[1,2-B]pyridazine
Vue d'ensemble
Description
“6-Piperidin-1-YL-imidazo[1,2-B]pyridazine” is a chemical compound with the molecular formula C11H14N4 . It has a molecular weight of 202.26 . The compound is also known by its IUPAC name, 6-(1-piperidinyl)imidazo[1,2-b]pyridazine .
Synthesis Analysis
The synthesis of imidazo[1,2-b]pyridazines, including “this compound”, has been well-studied. The preparation of these compounds often involves cyclization and their functionalization can be achieved through cross-coupling reactions such as Sonogashira, Heck, Negishi, Suzuki-Miyaura, Kumada, and Stille .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H14N4/c1-2-7-14(8-3-1)11-5-4-10-12-6-9-15(10)13-11/h4-6,9H,1-3,7-8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the search results, imidazo[1,2-b]pyridazines are known to participate in a variety of reactions. For instance, they can undergo transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 202.26 .Applications De Recherche Scientifique
Synthesis and Biological Activity
- A study by Gyoten et al. (2003) synthesized a series of imidazo[1, 2-b]pyridazines with cyclic amines, exhibiting antihistaminic activity and inhibitory effects on eosinophil infiltration. Particularly, a compound from this series, TAK-427, showed both antihistaminic and anti-inflammatory activity and was under clinical trials for treating atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Antimicrobial and Antimalarial Activity
- Bhatt et al. (2016) reported the synthesis of sulfonamide and amide derivatives of piperazine containing imidazo[1,2-b]pyridazine moiety. These compounds were evaluated for in vitro antimicrobial activity against various bacteria and also for antifungal and antimalarial activity (Bhatt et al., 2016).
Tyk2 JH2 Inhibitors
- A study by Liu et al. (2019) identified imidazo[1,2-b]pyridazine derivatives as potent, selective, and orally active Tyk2 JH2 inhibitors. These compounds showed efficacy in inhibiting IFNγ production and were effective in a rat adjuvant arthritis model (Liu et al., 2019).
Anticancer Activities
- A 2013 study explored the synthesis of imidazo[1,2-b]pyridazines as inhibitors of the mammalian target of rapamycin (mTOR), a central regulator in cancer therapy. The study revealed diverse inhibitory activity on cellular proliferation across different cell lines (Weng Yi-ra, 2013).
Anti-Asthmatic Activities
- Kuwahara et al. (1995) synthesized several sulfonamide derivatives of imidazo[1,2-b]pyridazine and evaluated their anti-asthmatic activity. The study found that certain derivatives had potent activity in inhibiting bronchoconstriction (Kuwahara et al., 1995).
Flaviviridae Inhibitors
- Enguehard-Gueiffier et al. (2013) designed biphenyl derivatives of imidazo[1,2-b]pyridazine to inhibit the replication of viruses like bovine viral diarrhoea virus (BVDV) and hepatitis C virus (HCV). This study highlighted the antiviral activity of these derivatives (Enguehard-Gueiffier et al., 2013).
Additional Therapeutic Applications
- The review by Deep et al. (2016) on imidazo[1,2-a]pyridine scaffolds, a related structure to imidazo[1,2-b]pyridazine, discusses its broad range of applications in medicinal chemistry, including anticancer, antimicrobial, and antiviral activities (Deep et al., 2016).
Orientations Futures
Imidazo[1,2-b]pyridazines, including “6-Piperidin-1-YL-imidazo[1,2-B]pyridazine”, have attracted significant interest due to their potential pharmaceutical applications . They have been studied as potential inhibitors for various diseases, suggesting that they may have promising future applications in drug development .
Mécanisme D'action
Target of Action
The primary target of the compound 6-Piperidin-1-YL-imidazo[1,2-B]pyridazine is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis . It is upregulated and overexpressed in multiple myeloma (MM), a type of blood cancer .
Mode of Action
The compound interacts with TAK1 by inhibiting its enzymatic activity at nanomolar concentrations . The imidazo[1,2-b]pyridazine moiety, a privileged drug moiety found in many approved and experimental drugs, binds to the hinge region of kinases . Substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .
Biochemical Pathways
The inhibition of TAK1 affects the PI3K-Akt-mTOR signaling pathway , which is frequently activated in human malignancies . This pathway is key to various cellular physiological processes including cell growth, proliferation, survival, and metabolism .
Result of Action
The inhibition of TAK1 by this compound results in the suppression of multiple myeloma cell growth . The compound and its analogs inhibit the growth of multiple myeloma cell lines with GI50 values as low as 30 nM .
Propriétés
IUPAC Name |
6-piperidin-1-ylimidazo[1,2-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-2-7-14(8-3-1)11-5-4-10-12-6-9-15(10)13-11/h4-6,9H,1-3,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJWOGIWQWJLHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN3C=CN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-((6-Phenylthieno[2,3-d]pyrimidin-4-yl)amino)acetic acid](/img/structure/B3174142.png)

![2-[3-(Propan-2-yl)phenoxy]ethan-1-amine](/img/structure/B3174153.png)






![tert-Butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-3-yl)butyl]carbamate](/img/structure/B3174214.png)
![2-[4-(methylsulfanyl)phenyl]tetrahydro-1H-1lambda~6~-isothiazole-1,1-dione](/img/structure/B3174227.png)
![[2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B3174229.png)